molecular formula C13H23N3O2 B14490989 1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol CAS No. 64208-94-2

1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol

Cat. No.: B14490989
CAS No.: 64208-94-2
M. Wt: 253.34 g/mol
InChI Key: UUEZBYYEYMGFRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol typically involves the reaction of a phenoxy compound with a tert-butylamine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a beta-blocker or other pharmacological activity.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act by inhibiting or activating these targets, leading to various biological effects. The specific pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butylamino)-3-(2,4-diaminophenoxy)propan-2-ol
  • 1-(tert-Butylamino)-3-(2,5-diaminophenoxy)propan-2-ol
  • 1-(tert-Butylamino)-3-(3,4-diaminophenoxy)propan-2-ol

Uniqueness

1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group. This unique structure may confer specific properties and activities that differentiate it from similar compounds.

Properties

IUPAC Name

1-(tert-butylamino)-3-(2,3-diaminophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)16-7-9(17)8-18-11-6-4-5-10(14)12(11)15/h4-6,9,16-17H,7-8,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEZBYYEYMGFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545191
Record name 1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64208-94-2
Record name 1-(tert-Butylamino)-3-(2,3-diaminophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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